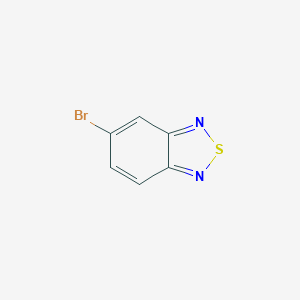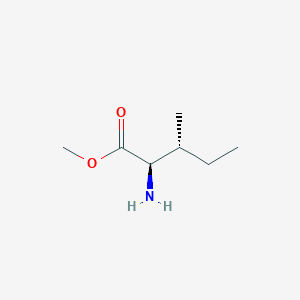
Chelidonine, hydrochloride
Übersicht
Beschreibung
Chelidonine is an isoquinoline alkaloid that can be extracted from Chelidonium majus . It can cause cell cycle G2/M arrest, induce caspase-dependent and independent apoptosis, and inhibit the cell cycle process of Dugesia japonica . Chelidonine has cytotoxic activity against melanoma cells and has antitumor and antiviral activities .
Synthesis Analysis
The total synthesis of (+)-Homochelidonine, a compound related to Chelidonine, involves a PdII-Catalyzed Asymmetric Ring-Opening Reaction of a meso-Azabicyclic Alkene with an Aryl Boronic Acid .
Molecular Structure Analysis
Chelidonine has the systematic IUPAC name (5bR,6S,12bS)-13-Methyl-5b,6,7,12b,13,14-hexahydro-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-6-ol . Its molecular formula is C20H19NO5 and its molar mass is 353.374 g·mol−1 .
Wissenschaftliche Forschungsanwendungen
- Chelidonine has drawn significant attention due to its antitumor properties. Recent pharmacological research indicates its potential in inhibiting tumor growth .
Antitumor Activity
Potential in Mucoadhesive Delivery Systems
Wirkmechanismus
Target of Action
Chelidonine hydrochloride, also known as (+)-Chelidonine hydrochloride or Chelidonine, hydrochloride, is an isolate of Papaveraceae. Its primary targets are acetylcholinesterase and butyrylcholinesterase , enzymes that play a crucial role in nerve function .
Mode of Action
Chelidonine hydrochloride acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing both the level and duration of the neurotransmitter’s action .
Biochemical Pathways
It is known that the compound can induce apoptosis in some transformed or malignant cell lines . This suggests that it may affect pathways related to cell growth and survival.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Chelidonine hydrochloride is currently unknown .
Result of Action
Chelidonine hydrochloride has been shown to cause G2/M arrest and induce caspase-dependent and caspase-independent apoptosis . It also prevents cell cycle progression of stem cells in Dugesia japonica . Moreover, Chelidonine hydrochloride has demonstrated cytotoxic activity against melanoma cell lines .
Action Environment
The action, efficacy, and stability of Chelidonine hydrochloride can be influenced by various environmental factors. As a common synanthropic weed or ruderal plant, Chelidonium majus, from which Chelidonine hydrochloride is derived, spreads in all temperate Eurasia and acclimates well to North America . This suggests that the compound may be stable across a range of environmental conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5.ClH/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21;/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3;1H/t14-,18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVURMIFHBFKWNP-PHANBDLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
476-32-4 (Parent) | |
| Record name | Chelidonine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chelidonine, hydrochloride | |
CAS RN |
4312-31-6 | |
| Record name | Chelidonine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4312-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological effects of Chelidonine Hydrochloride?
A1: Chelidonine Hydrochloride, an alkaloid derived from Chelidonium majus, has demonstrated mitodepressive effects on plant cells. Specifically, it inhibits mitosis in the root tip cells of Allium cepa L []. This suggests potential antimitotic activity, which warrants further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




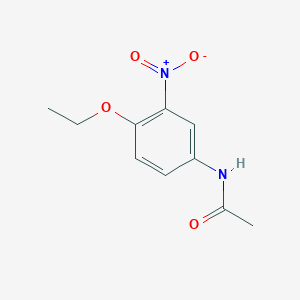


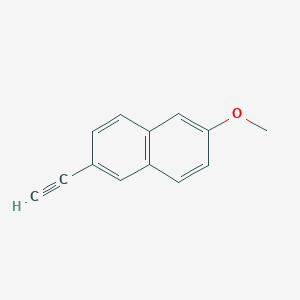


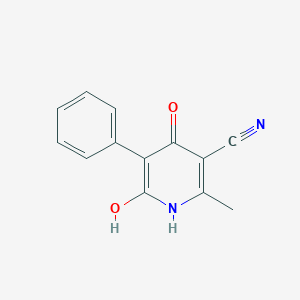
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)


